molecular formula C20H22N4OS B14155383 N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide CAS No. 203047-40-9

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide

Katalognummer: B14155383
CAS-Nummer: 203047-40-9
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: UPUQOYWCXHKRGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Piperazine Moiety: The piperazine ring can be introduced by reacting the benzothiazole derivative with 4-benzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide is unique due to the presence of the benzyl group on the piperazine ring, which may confer specific biological activities or chemical properties that differ from other similar compounds.

Eigenschaften

CAS-Nummer

203047-40-9

Molekularformel

C20H22N4OS

Molekulargewicht

366.5 g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide

InChI

InChI=1S/C20H22N4OS/c25-19(22-20-21-17-8-4-5-9-18(17)26-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,22,25)

InChI-Schlüssel

UPUQOYWCXHKRGU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=NC4=CC=CC=C4S3

Löslichkeit

47.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.